tert-Butyl (2-bromothiophen-3-yl)carbamate
Overview
Description
tert-Butyl (2-bromothiophen-3-yl)carbamate: is an organic compound with the molecular formula C₉H₁₂BrNO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (2-bromothiophen-3-yl)carbamate typically begins with 2-bromothiophene-3-carboxylic acid.
Reaction with tert-Butanol: The carboxylic acid is reacted with tert-butanol in the presence of a base such as triethylamine. This reaction is carried out under a nitrogen atmosphere to prevent oxidation.
Formation of Carbamate: Diphenyl phosphoryl azide is added to the reaction mixture to form the carbamate group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (2-bromothiophen-3-yl)carbamate can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Bases: Triethylamine, sodium hydride.
Catalysts: Palladium complexes for coupling reactions.
Solvents: Tetrahydrofuran, dichloromethane.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
- Substituted thiophenes.
- Sulfoxides and sulfones.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromothiophen-3-yl)carbamate depends on its specific application. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The thiophene ring can also participate in various redox reactions, altering its electronic properties and reactivity.
Comparison with Similar Compounds
tert-Butyl (2-chlorothiophen-3-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (2-fluorothiophen-3-yl)carbamate: Contains a fluorine atom instead of bromine.
tert-Butyl (2-iodothiophen-3-yl)carbamate: Contains an iodine atom instead of bromine.
Uniqueness:
- The bromine atom in tert-Butyl (2-bromothiophen-3-yl)carbamate provides unique reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations .
Biological Activity
Tert-butyl (2-bromothiophen-3-yl)carbamate is a synthetic compound belonging to the carbamate family, characterized by its unique molecular structure, which includes a brominated thiophene moiety. Its molecular formula is C12H16BrNO2S, and it has been studied for various biological activities, particularly in enzyme inhibition and protein modification.
The compound features a tert-butyl group, which enhances its solubility and stability, alongside a bromine atom that may facilitate specific interactions with biological targets. The presence of the thiophene ring contributes to its reactivity and potential biological effects.
Property | Value |
---|---|
Molecular Formula | C12H16BrNO2S |
Molecular Weight | 251.16 g/mol |
Functional Groups | Carbamate, Thiophene |
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes by forming covalent bonds with their active sites. This mechanism can block enzymatic activity, affecting various biochemical pathways. Notably, computational studies suggest that the compound interacts with cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which play critical roles in drug metabolism and detoxification processes.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against several kinases, including GSK-3β, IKK-β, and ROCK-1. These kinases are involved in numerous cellular processes such as cell proliferation and apoptosis. Inhibitory activities are quantified through IC50 values, with some studies reporting values as low as 8 nM for GSK-3β inhibition .
Cytotoxicity Studies
Cytotoxicity assessments in various cell lines have shown that the compound can influence cell viability. For instance, in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), certain concentrations of the compound did not significantly decrease cell viability, suggesting a favorable safety profile at lower doses .
Anti-inflammatory Effects
In addition to enzyme inhibition, this compound has demonstrated anti-inflammatory properties. Studies indicated a reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells, highlighting its potential therapeutic applications in inflammatory conditions .
Case Studies
- GSK-3β Inhibition : A study focused on the competitive inhibition of GSK-3β by various compounds, including this compound, demonstrated its potency compared to standard inhibitors like staurosporine. The results indicated a strong correlation between structural modifications and inhibitory efficacy .
- Cell Viability Assays : In experiments assessing cytotoxicity across different concentrations (0.1 to 100 µM), this compound exhibited minimal cytotoxic effects at concentrations below 10 µM, suggesting its potential as a safe therapeutic agent .
Properties
IUPAC Name |
tert-butyl N-(2-bromothiophen-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPJQSLSJLTVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524071 | |
Record name | tert-Butyl (2-bromothiophen-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21483-64-7 | |
Record name | tert-Butyl (2-bromothiophen-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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